1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid
Description
1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid is a piperidine derivative characterized by a phenyl group at the 4-position, a carboxylic acid moiety, and an ethylsulfonyl substituent at the 1-position. This compound is commercially available as a biochemical building block (Santa Cruz Biotechnology, Catalog #sc-345103), with pricing at $188 for 250 mg and $399 for 1 g . Its structure combines a rigid piperidine scaffold with polar functional groups, making it valuable for drug discovery and structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
1-ethylsulfonyl-4-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-20(18,19)15-10-8-14(9-11-15,13(16)17)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZSKVIROIBLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a piperidine derivative followed by the introduction of the phenyl and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as sulfonation, purification, and crystallization to achieve the final product. The use of advanced analytical techniques like HPLC (High-Performance Liquid Chromatography) ensures the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, alcohols, aldehydes, and various substituted aromatic compounds.
Scientific Research Applications
1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes or receptors, modulating their activity. The phenyl group may facilitate binding to hydrophobic pockets within proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 1-Position
Sulfonyl Group Derivatives
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate (CAS 313685-03-9):
- Structure : Replaces the ethylsulfonyl group with a 4-chlorophenylsulfonyl moiety.
- Properties : Higher molecular weight (331.82 g/mol) and predicted density (1.322 g/cm³) compared to the ethylsulfonyl analog. The electron-withdrawing chlorine atom enhances stability but reduces solubility in aqueous media .
- Synthesis : Prepared via sulfonylation of ethyl piperidine-4-carboxylate with 4-chlorobenzenesulfonyl chloride under alkaline conditions (pH 9–10) .
- 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid (CAS 89178): Structure: Features a tosyl (p-toluenesulfonyl) group.
Carbonyl Group Derivatives
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid (CAS 167262-68-2):
1-(Methoxycarbonyl)piperidine-4-carboxylic acid :
Modifications at the 4-Position
Phenyl Group Retention
- Diphenoxylate (Ethyl ester of 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid): Application: Antidiarrheal drug. The diphenylpropyl chain enhances µ-opioid receptor binding, whereas the ethylsulfonyl group in the target compound may alter receptor affinity due to its polar nature .
- Phenoperidine Hydrochloride (Ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate): Activity: Narcotic analgesic with prolonged duration due to the hydroxypropyl side chain. The ethylsulfonyl analog lacks this hydroxyl group, likely reducing opioid activity .
Ester vs. Carboxylic Acid Derivatives
Key Data Table: Structural and Functional Comparisons
Biological Activity
1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by an ethylsulfonyl group attached to a piperidine ring, it presents unique properties that may influence its interaction with biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is defined as follows:
- IUPAC Name : 1-ethylsulfonyl-4-phenylpiperidine-4-carboxylic acid
- Molecular Formula : C14H19NO4S
- CAS Number : 863669-55-0
The presence of the ethylsulfonyl group enhances solubility and reactivity, making it a valuable compound for various applications in biological research and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Interaction : The ethylsulfonyl group can modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target enzyme.
- Receptor Binding : The phenyl group may facilitate binding to hydrophobic pockets within proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Antiinflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. It has been explored for its potential therapeutic applications in conditions characterized by inflammation, such as autoimmune disorders. For instance, compounds with similar structural motifs have shown efficacy in inhibiting inflammatory pathways, suggesting a potential role for this compound in managing inflammatory diseases .
Anticancer Activity
There is emerging evidence that derivatives of this compound may possess anticancer properties. Studies have focused on its ability to inhibit specific histone demethylases (KDMs), which are implicated in cancer progression. For example, structure-based optimization of related compounds has led to the identification of potent inhibitors of KDM4 and KDM5 subfamilies, which are critical in regulating gene expression in cancer cells .
Case Studies and Research Findings
Q & A
Q. What are the key synthetic routes for 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid, and what critical reaction conditions must be optimized?
The synthesis often involves multi-step reactions, including alkylation, sulfonation, and hydrolysis. For example, ethyl ester intermediates (e.g., ethyl 4-phenylpiperidine-4-carboxylate) can undergo sulfonation using ethylsulfonyl chloride under basic conditions. Hydrolysis of the ester group to the carboxylic acid is typically performed with aqueous NaOH or HCl, as described in the saponification of ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (88% yield, pH 3-4 for precipitation) . Reaction monitoring via TLC and purification by recrystallization or chromatography is essential to ensure purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- ¹H NMR : Key signals include the ethylsulfonyl group (δ ~3.0–3.5 ppm for CH₂-SO₂), aromatic protons (δ ~7.2–7.9 ppm for phenyl groups), and carboxylic acid protons (δ ~13 ppm in DMSO-d₆) .
- IR : Look for carboxylic acid O-H stretching (~2500–3300 cm⁻¹), S=O asymmetric/symmetric stretching (~1150–1350 cm⁻¹), and C=O stretching (~1680–1730 cm⁻¹) .
- Elemental analysis : Validate %C, %H, %N, and %S to confirm stoichiometry .
Q. What are the common functional group transformations applicable to this compound in medicinal chemistry?
The carboxylic acid group can be esterified or amidated for prodrug development. The ethylsulfonyl moiety may serve as a hydrogen-bond acceptor in target binding. Piperidine ring modifications, such as N-alkylation or oxidation, are feasible but require careful optimization to avoid steric clashes or undesired reactivity .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during large-scale synthesis?
Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonation efficiency.
- Temperature control : Exothermic reactions (e.g., sulfonation) require cooling to prevent side reactions.
- Purification : Flash chromatography (5–40% ethyl acetate/hexanes) or acid-base extraction effectively removes unreacted intermediates .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve sulfonation kinetics.
Q. How can contradictory data in NMR and IR spectra of synthetic intermediates be resolved?
Discrepancies often arise from:
- Tautomerism : The carboxylic acid group may exist in equilibrium with its conjugate base, shifting NMR signals. Use DMSO-d₆ to stabilize the acidic proton .
- Impurities : Trace solvents (e.g., EtOAc) or byproducts (e.g., unhydrolyzed esters) can obscure signals. Repurify via recrystallization .
- Hydration : Moisture absorption in IR samples may broaden O-H stretches. Dry samples under vacuum before analysis .
Q. What computational strategies predict the biological targets of this compound based on structural analogs?
- Molecular docking : Compare its structure to piperidine-based inhibitors (e.g., carbonic anhydrase inhibitors) using software like AutoDock. Focus on the ethylsulfonyl group’s electrostatic interactions with enzyme active sites .
- QSAR modeling : Correlate substituent effects (e.g., sulfonyl vs. acetyl groups) with activity data from analogs like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid .
- Pharmacophore mapping : Identify key features (e.g., hydrogen-bond acceptors, aromatic rings) shared with known bioactive compounds .
Q. What strategies mitigate racemization during chiral synthesis of 4-phenylpiperidine derivatives?
- Steric hindrance : Use bulky protecting groups (e.g., tert-butoxycarbonyl) on the piperidine nitrogen to reduce epimerization .
- Low-temperature reactions : Perform alkylation or sulfonation below 0°C to slow racemization kinetics .
- Enzymatic resolution : Lipases or esterases can enantioselectively hydrolyze esters of the racemic carboxylic acid .
Methodological Notes
- Synthetic references : and provide validated protocols for piperidine carboxylate synthesis and functionalization.
- Analytical rigor : Cross-validate spectral data with elemental analysis to confirm compound identity .
- Safety : Handle sulfonating agents (e.g., ethylsulfonyl chloride) in fume hoods due to toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
